molecular formula C14H19N3O4 B556391 N-Acetyl-L-leucine-p-nitroanilide CAS No. 19746-40-8

N-Acetyl-L-leucine-p-nitroanilide

Cat. No.: B556391
CAS No.: 19746-40-8
M. Wt: 293.32 g/mol
InChI Key: SLJKQHDBYBGOMH-ZDUSSCGKSA-N
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Description

N-Acetyl-L-leucine-p-nitroanilide is a chemical compound with the empirical formula C14H19N3O4 and a molecular weight of 293.32 g/mol . It is a derivative of the amino acid leucine, specifically modified with an acetyl group and a p-nitroanilide group. This compound is used in various biochemical and pharmaceutical applications due to its unique properties.

Biochemical Analysis

Biochemical Properties

N-Acetyl-L-leucine-p-nitroanilide plays a crucial role in biochemical reactions as a substrate for proteolytic enzymes. It is commonly used to measure the activity of leucine aminopeptidase, an enzyme that catalyzes the hydrolysis of leucine residues from peptides and proteins . The interaction between this compound and leucine aminopeptidase involves the cleavage of the peptide bond, releasing p-nitroaniline, which can be quantitatively measured due to its chromogenic properties . This interaction is essential for studying enzyme kinetics and understanding the catalytic mechanisms of proteolytic enzymes.

Cellular Effects

This compound influences various cellular processes by acting as a substrate for enzymes involved in protein degradation. In cellular assays, the compound is used to monitor the activity of leucine aminopeptidase and other proteases, providing insights into protein turnover and degradation pathways . The release of p-nitroaniline upon enzymatic cleavage can be detected spectrophotometrically, allowing researchers to quantify enzyme activity and study the regulation of proteolysis in different cell types . This information is valuable for understanding how cells maintain protein homeostasis and respond to changes in their environment.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the active site of proteolytic enzymes. The compound binds to the enzyme’s active site, where the peptide bond between the leucine residue and p-nitroaniline is cleaved . This reaction results in the release of p-nitroaniline, which can be measured to determine enzyme activity. The specificity of this compound for certain proteases makes it a valuable tool for studying enzyme-substrate interactions and elucidating the catalytic mechanisms of proteolytic enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures, such as -20°C, but it may degrade over time if not properly stored . Long-term studies have shown that the enzymatic activity measured using this compound can remain consistent over extended periods, provided the compound is stored and handled correctly . Any degradation of the compound can lead to reduced accuracy in enzyme activity measurements.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage administered. In studies involving animal models, different dosages of the compound have been used to assess its impact on enzyme activity and protein degradation . Higher doses of this compound may result in increased enzyme activity, but excessive doses could potentially lead to toxic effects or adverse reactions . It is important to determine the optimal dosage that provides accurate measurements without causing harm to the animal subjects.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation and turnover. The compound interacts with enzymes such as leucine aminopeptidase, which play a role in the breakdown of peptides and proteins . By serving as a substrate for these enzymes, this compound helps researchers study the metabolic flux and regulation of proteolytic pathways . Understanding these pathways is essential for elucidating the mechanisms of protein homeostasis and identifying potential targets for therapeutic intervention.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in areas where proteolytic activity is being studied . The transport and distribution of this compound are important for ensuring that the compound reaches its target enzymes and provides accurate measurements of enzyme activity .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for studying its interactions with proteolytic enzymes and the resulting effects on protein degradation . This information can provide insights into the spatial regulation of proteolysis within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-L-leucine-p-nitroanilide can be synthesized through a series of chemical reactions involving the acetylation of L-leucine followed by the introduction of the p-nitroanilide group. The typical synthetic route involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-leucine-p-nitroanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Various acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-acetamido-4-methyl-N-(4-nitrophenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-9(2)8-13(15-10(3)18)14(19)16-11-4-6-12(7-5-11)17(20)21/h4-7,9,13H,8H2,1-3H3,(H,15,18)(H,16,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJKQHDBYBGOMH-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428584
Record name N-Acetyl-L-leucine-p-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19746-40-8
Record name N-Acetyl-L-leucine-p-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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